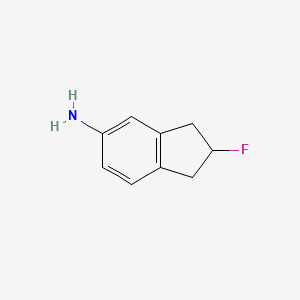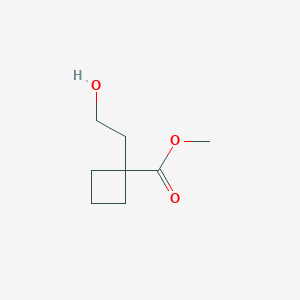
Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C8H14O3 It features a cyclobutane ring substituted with a methyl ester group and a 2-hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of cyclobutane-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions that can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Methyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate
- Methyl 1-(2-hydroxyethyl)cyclohexane-1-carboxylate
Comparison: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This ring strain can influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-7(10)8(5-6-9)3-2-4-8/h9H,2-6H2,1H3 |
Clé InChI |
XIQKLUVNBPXBQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
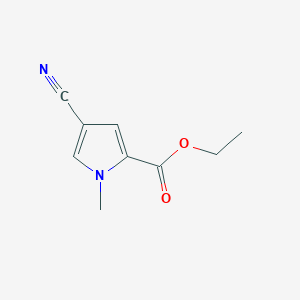
![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)
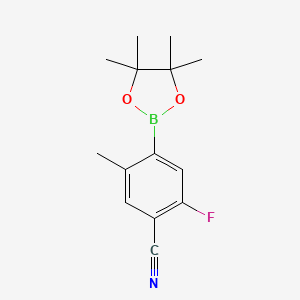
![6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11762303.png)
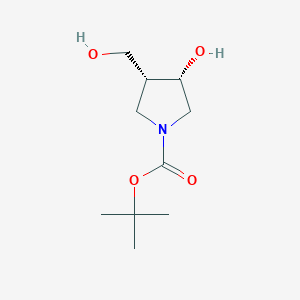
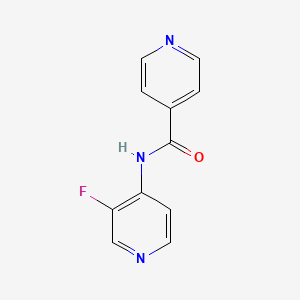
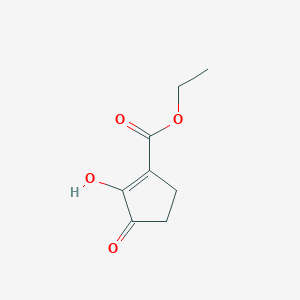
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
